molecular formula C9H9NO3 B8638565 Methyl 5-acetylpicolinate

Methyl 5-acetylpicolinate

Cat. No. B8638565
M. Wt: 179.17 g/mol
InChI Key: KLJJOJMOIOMVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598355B2

Procedure details

1-(6-Bromopyridin-3-yl)ethanone (5.00 g), propane-1,3-diylbis(diphenyl phosphine) (1.546 g), DMF (55 mL), methanol (30 mL), and triethylamine (10.5 mL) were mixed, and the inside of the reaction vessel was degassed and replaced with argon. Palladium acetate (II) (842 mg) was added thereto, and then the inside of the reaction vessel was replaced with carbon monoxide and stirred at 70° C. for 2 days. After leaving to be cooled to room temperature, the reaction mixture was diluted with a mixed liquid of diethyl ether-ethyl acetate, and washed with water and saturated brine in this order. The organic layer was dried over anhydrous sodium sulfate, then the solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain methyl 5-acetylpyridine-2-carboxylate (1.16 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.546 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Name
diethyl ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.C(P(C1C=CC=CC=1)C1C=CC=CC=1)CCP(C1C=CC=CC=1)C1C=CC=CC=1.CN([CH:43]=[O:44])C.[CH3:45][OH:46]>C(OCC)C.C(OCC)(=O)C.C(N(CC)CC)C>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([C:45]([O:44][CH3:43])=[O:46])=[N:7][CH:6]=1)(=[O:10])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C(C)=O
Name
Quantity
1.546 g
Type
reactant
Smiles
C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
10.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
diethyl ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the inside of the reaction vessel was degassed
ADDITION
Type
ADDITION
Details
Palladium acetate (II) (842 mg) was added
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
WASH
Type
WASH
Details
washed with water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.